Cas no 1017024-25-7 (2-(4-ethylpiperazin-1-yl)ethanimidamide)

2-(4-ethylpiperazin-1-yl)ethanimidamide 化学的及び物理的性質
名前と識別子
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- 2-(4-ethylpiperazin-1-yl)ethanimidamide
- EN300-1263800
- 1017024-25-7
- AKOS000176347
-
- インチ: 1S/C8H18N4/c1-2-11-3-5-12(6-4-11)7-8(9)10/h2-7H2,1H3,(H3,9,10)
- InChIKey: CATWIKPVOSMRHS-UHFFFAOYSA-N
- ほほえんだ: N1(CC)CCN(CC(=N)N)CC1
計算された属性
- せいみつぶんしりょう: 170.153146591g/mol
- どういたいしつりょう: 170.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
2-(4-ethylpiperazin-1-yl)ethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1263800-500mg |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 500mg |
$877.0 | 2023-10-02 | ||
Enamine | EN300-1263800-2.5g |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 2.5g |
$1791.0 | 2023-06-08 | ||
Enamine | EN300-1263800-10.0g |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 10g |
$3929.0 | 2023-06-08 | ||
Enamine | EN300-1263800-0.1g |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 0.1g |
$804.0 | 2023-06-08 | ||
Enamine | EN300-1263800-50mg |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 50mg |
$768.0 | 2023-10-02 | ||
Enamine | EN300-1263800-1000mg |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 1000mg |
$914.0 | 2023-10-02 | ||
Enamine | EN300-1263800-100mg |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 100mg |
$804.0 | 2023-10-02 | ||
Enamine | EN300-1263800-250mg |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 250mg |
$840.0 | 2023-10-02 | ||
Enamine | EN300-1263800-0.25g |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 0.25g |
$840.0 | 2023-06-08 | ||
Enamine | EN300-1263800-5.0g |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 5g |
$2650.0 | 2023-06-08 |
2-(4-ethylpiperazin-1-yl)ethanimidamide 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
2-(4-ethylpiperazin-1-yl)ethanimidamideに関する追加情報
Introduction to 2-(4-ethylpiperazin-1-yl)ethanimidamide (CAS No. 1017024-25-7)
2-(4-ethylpiperazin-1-yl)ethanimidamide, identified by the Chemical Abstracts Service Number (CAS No.) 1017024-25-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in the development of novel therapeutic agents. The structural framework of 2-(4-ethylpiperazin-1-yl)ethanimidamide incorporates a piperazine moiety, which is well-documented for its role in modulating various biological pathways, and an ethanimidamide group, which contributes to the molecule's unique pharmacological properties.
The synthesis and characterization of 2-(4-ethylpiperazin-1-yl)ethanimidamide have been extensively studied to understand its potential applications in drug discovery. The presence of the 4-ethylpiperazine substituent is particularly noteworthy, as it enhances the solubility and bioavailability of the compound, making it more suitable for pharmacological investigations. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this compound with biological targets, providing valuable insights into its mechanism of action.
In the context of contemporary pharmaceutical research, 2-(4-ethylpiperazin-1-yl)ethanimidamide has been explored for its potential in addressing various therapeutic challenges. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The ethanimidamide moiety, in particular, has been associated with anti-inflammatory properties, making this compound a candidate for further investigation in the treatment of chronic inflammatory diseases.
The development of novel drug candidates often involves a multidisciplinary approach, integrating synthetic chemistry, molecular biology, and pharmacology. 2-(4-ethylpiperazin-1-yl)ethanimidamide serves as an excellent example of how structural modifications can lead to the discovery of new pharmacophores. Researchers have leveraged high-throughput screening techniques to identify derivatives of this compound that may offer enhanced efficacy and reduced toxicity. These efforts are part of a broader trend toward personalized medicine, where compounds are tailored to target specific genetic or molecular profiles.
One of the most exciting aspects of 2-(4-ethylpiperazin-1-yl)ethanimidamide is its potential in combination therapy. By pairing this compound with other agents that act through different mechanisms, researchers aim to achieve synergistic effects that could overcome resistance mechanisms observed in clinical settings. This approach is particularly relevant in oncology, where combination therapies have shown significant promise in improving patient outcomes. The ability of 2-(4-ethylpiperazin-1-yl)ethanimidamide to modulate multiple pathways simultaneously makes it an attractive candidate for such strategies.
The role of computational tools in drug discovery cannot be overstated. Advanced algorithms and machine learning models have been employed to analyze the structural features of 2-(4-ethylpiperazin-1-yl)ethanimidamide, predict its biological activity, and optimize its pharmacokinetic properties. These technologies have accelerated the pace at which new drug candidates are identified and validated, reducing the time and cost associated with traditional research methods. As a result, compounds like 2-(4-ethylpiperazin-1-yl)ethanimidamide are being rapidly translated from laboratory research into clinical trials.
In recent years, there has been a growing interest in exploring natural product-inspired scaffolds for drug development. While 2-(4-ethylpiperazin-1-yl)ethanimidamide does not directly derive from a natural source, its structural design incorporates elements that mimic natural products known for their biological activities. This approach leverages the vast chemical diversity found in nature while allowing for modifications that enhance potency and selectivity. The integration of synthetic biology and biocatalysis has further expanded the toolkit available to medicinal chemists, enabling the efficient production of complex molecules like 2-(4-ethylpiperazin-1-yl)ethanimidamide.
The future prospects for 2-(4-ethylpiperazin-1-ylolethanimidamide) are bright, with ongoing research focused on refining its chemical structure and exploring new therapeutic applications. As our understanding of disease mechanisms continues to evolve, so too will our ability to develop targeted therapies. The compound's unique structural features make it a versatile platform for innovation, offering opportunities across multiple therapeutic areas. Whether used as a standalone agent or in combination with other drugs, 2-(4-Ethyl-piperazine - 1 - yl)-Ethanimidamide (CAS No. 1017024 - 25 - 7) represents a significant contribution to modern pharmaceutical science.
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